molecular formula C7H6F2O B048514 3,4-Difluoroanisole CAS No. 115144-40-6

3,4-Difluoroanisole

Cat. No.: B048514
CAS No.: 115144-40-6
M. Wt: 144.12 g/mol
InChI Key: DSEVNUCNUTYYHW-UHFFFAOYSA-N
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Description

3,4-Difluoroanisole, with the chemical formula C7H6F2O , is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its fluorine and methoxy functional groups . It is also referred to as 3,4-Difluoromethoxybenzene .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3,4-Difluoroanisole are currently unknown . More research is needed to determine which pathways are affected and the downstream effects of these interactions.

Pharmacokinetics

It’s known that the compound has a molecular weight of 14412 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Difluoroanisole typically involves the reaction of 3,4-difluorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as mentioned above, with optimization for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoroanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Difluoroanisole has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEVNUCNUTYYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340878
Record name 3,4-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115144-40-6
Record name 1,2-Difluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115144-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the safety concerns associated with the metalation of 3,4-Difluoroanisole and how can they be mitigated?

A: Research has shown that the lithiated anion of this compound can undergo exothermic decomposition at temperatures above -47°C. [] This decomposition poses a significant thermal hazard, particularly during reactions involving metalation and subsequent acylation. The decomposition was observed to have a peak adiabatic temperature rise rate of 120°C/min. [] To mitigate this hazard, Magnesium Chloride (MgCl2) can be introduced to the reaction. MgCl2 stabilizes the reactive lithiated species, thereby reducing the decomposition rate and enhancing safety during synthesis. [] This stabilization strategy has proven successful even at larger scales, demonstrating its practicality for industrial applications. []

Q2: Can you provide insights into the conformational behavior of this compound?

A: While the provided abstracts don't offer detailed conformational insights, the title of the second research article suggests that this compound exhibits different rotamers. [] These rotamers likely arise from the different possible orientations of the methoxy group relative to the aromatic ring. Advanced spectroscopic techniques like two-color resonant two-photon mass-analyzed threshold ionization spectroscopy can be employed to study these rotamers and their energetic differences. [] Understanding the conformational landscape of this molecule can be crucial for comprehending its interactions in chemical reactions and biological systems.

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